Methyl 2-(benzoylamino)-5-(4-chlorobenzoyl)-4-methyl-3-thiophenecarboxylate
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Overview
Description
Methyl 2-(benzoylamino)-5-(4-chlorobenzoyl)-4-methyl-3-thiophenecarboxylate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of methyl 2-(benzoylamino)-5-(4-chlorobenzoyl)-4-methyl-3-thiophenecarboxylate is still being studied. However, it has been suggested that the compound may inhibit the activity of certain enzymes or proteins, leading to its potential anticancer activity.
Biochemical and Physiological Effects:
Methyl 2-(benzoylamino)-5-(4-chlorobenzoyl)-4-methyl-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell migration and invasion, and the disruption of protein-protein interactions.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 2-(benzoylamino)-5-(4-chlorobenzoyl)-4-methyl-3-thiophenecarboxylate in lab experiments is its potential anticancer activity, which may lead to the development of new cancer therapies. However, one limitation is that the compound may have off-target effects, which may affect the interpretation of the results.
Future Directions
Some potential future directions for research on methyl 2-(benzoylamino)-5-(4-chlorobenzoyl)-4-methyl-3-thiophenecarboxylate include studying its mechanism of action in more detail, identifying its target proteins or enzymes, and developing more potent analogs of the compound. Additionally, the compound may be studied for its potential applications in other areas, such as imaging or drug delivery.
In conclusion, methyl 2-(benzoylamino)-5-(4-chlorobenzoyl)-4-methyl-3-thiophenecarboxylate is a chemical compound with potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on this compound may lead to the development of new cancer therapies and other applications in the future.
Synthesis Methods
Methyl 2-(benzoylamino)-5-(4-chlorobenzoyl)-4-methyl-3-thiophenecarboxylate can be synthesized using different methods, including the reaction of methyl 2-amino-4-methyl-3-thiophenecarboxylate with benzoyl chloride and 4-chlorobenzoyl chloride in the presence of a base. The reaction mixture is then heated, and the product is isolated by filtration and recrystallization.
Scientific Research Applications
Methyl 2-(benzoylamino)-5-(4-chlorobenzoyl)-4-methyl-3-thiophenecarboxylate has been used in various scientific research applications, including as a potential anticancer agent, a fluorescent probe for imaging, and a potential inhibitor of protein-protein interactions.
properties
Molecular Formula |
C21H16ClNO4S |
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Molecular Weight |
413.9 g/mol |
IUPAC Name |
methyl 2-benzamido-5-(4-chlorobenzoyl)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H16ClNO4S/c1-12-16(21(26)27-2)20(23-19(25)14-6-4-3-5-7-14)28-18(12)17(24)13-8-10-15(22)11-9-13/h3-11H,1-2H3,(H,23,25) |
InChI Key |
NDBZTXKMHNFHQK-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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